![molecular formula C18H13F3 B12531710 5-(But-1-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene CAS No. 797047-59-7](/img/structure/B12531710.png)
5-(But-1-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(But-1-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene is an organic compound characterized by its unique structure, which includes a butenyl group, difluoro substitutions, and a fluorophenyl ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(But-1-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene typically involves multiple steps, starting with the preparation of the fluorophenyl ethynyl precursor. This precursor can be synthesized through a Sonogashira coupling reaction, where 4-fluoroiodobenzene reacts with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst . The resulting product is then deprotected to yield 4-fluorophenylacetylene.
This can be achieved through a series of electrophilic aromatic substitution reactions, where the difluoro groups are introduced using fluorinating agents such as Selectfluor . The butenyl group can be added via a Heck reaction, where a butenyl halide reacts with the difluorinated benzene derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be necessary to ensure high yield and purity. Continuous flow reactors could be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(But-1-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4
Reduction: LiAlH4, H2/Pd
Substitution: Amines, thiols
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alkanes
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(But-1-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene depends on its specific application. In biological systems, it may interact with molecular targets through π-π stacking interactions, hydrogen bonding, and van der Waals forces . The difluoro and fluorophenyl groups can enhance binding affinity and specificity to target proteins or nucleic acids .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(4-fluorophenyl)benzene: Similar in having multiple fluorophenyl groups but lacks the butenyl and difluoro substitutions.
4-Ethynyl-1,3-difluorobenzene: Similar in having difluoro and ethynyl groups but lacks the butenyl and fluorophenyl groups.
1,3-Difluoro-2-(4-fluorophenyl)benzene: Similar in having difluoro and fluorophenyl groups but lacks the butenyl and ethynyl groups.
Uniqueness
5-(But-1-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene is unique due to the combination of its butenyl, difluoro, and fluorophenyl ethynyl groups. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
797047-59-7 |
|---|---|
Molecular Formula |
C18H13F3 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
5-but-1-enyl-1,3-difluoro-2-[2-(4-fluorophenyl)ethynyl]benzene |
InChI |
InChI=1S/C18H13F3/c1-2-3-4-14-11-17(20)16(18(21)12-14)10-7-13-5-8-15(19)9-6-13/h3-6,8-9,11-12H,2H2,1H3 |
InChI Key |
RGTOIENEHTXLRV-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


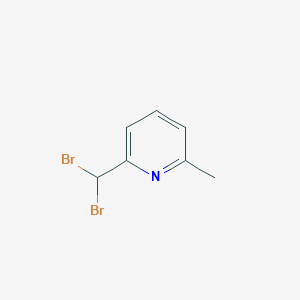
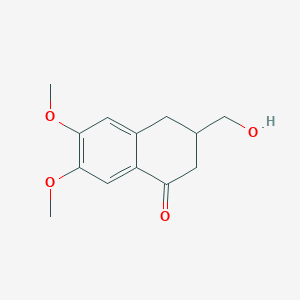
![1-[(Methyldisulfanyl)methyl]-4-nitrobenzene](/img/structure/B12531633.png)
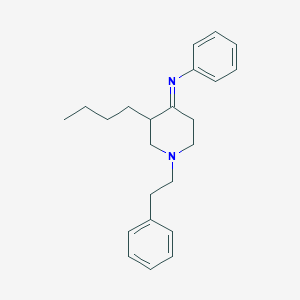
![1-(3-{[4-(2-Hydroxyphenyl)piperazin-1-yl]methyl}benzoyl)piperidin-2-one](/img/structure/B12531647.png)
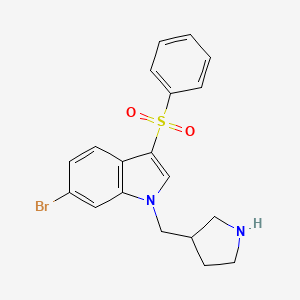
![N,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12531654.png)
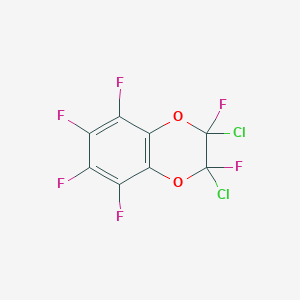
![2-[3-Chloro-4-(dimethylamino)phenyl]guanidine;nitric acid](/img/structure/B12531669.png)
![4-[(Cyclopropylmethyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531673.png)
![(6-Phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol](/img/structure/B12531680.png)
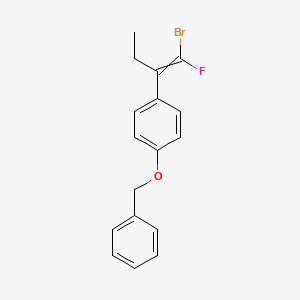

![1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12531694.png)
